2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine
CAS No.: 1542796-11-1
Cat. No.: VC5423580
Molecular Formula: C24H26NO3P
Molecular Weight: 407.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1542796-11-1 |
|---|---|
| Molecular Formula | C24H26NO3P |
| Molecular Weight | 407.45 |
| IUPAC Name | 2-[(2R,3R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]pyridine |
| Standard InChI | InChI=1S/C24H26NO3P/c1-24(2,3)29-22-16(21-18(26-4)12-9-13-19(21)27-5)10-8-14-20(22)28-23(29)17-11-6-7-15-25-17/h6-15,23H,1-5H3/t23-,29-/m1/s1 |
| Standard InChI Key | FQSKATGNALSNLR-RNWIMVQKSA-N |
| SMILES | CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)C4=CC=CC=N4 |
Introduction
Structural Characteristics and Stereochemical Configuration
Molecular Architecture
The compound features a benzo[d] oxaphosphol core fused to a pyridine ring, with additional substituents at the 3- and 4-positions of the oxaphosphol system (Fig. 1):
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3-position: A bulky tert-butyl group (-C(CH₃)₃)
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4-position: A 2,6-dimethoxyphenyl group (C₆H₃(OCH₃)₂)
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2-position: Pyridine moiety (C₅H₄N)
The (2R,3R) stereochemistry is critical to its three-dimensional conformation, influencing both reactivity and intermolecular interactions .
Table 1: Key Structural Identifiers
Synthetic Pathways and Manufacturing Considerations
Hypothesized Synthesis Route
While explicit synthetic details for this compound remain unpublished, analogous phosphorus heterocycles suggest a multi-step strategy:
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Oxaphosphol Ring Formation: Cyclization of a diol precursor with phosphorus trichloride (PCl₃) under controlled conditions .
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Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to establish the (2R,3R) configuration.
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Functionalization:
Manufacturing Challenges
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Stereopurity Maintenance: Achieving >99% enantiomeric excess (ee) requires advanced chiral separation techniques .
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Scale-Up Limitations: Batch sizes are restricted to 500 mg due to complex purification needs .
Physicochemical Properties
| Parameter | Recommendation | Source |
|---|---|---|
| Storage Temperature | 2–8°C | |
| Atmosphere | Argon or nitrogen | |
| Hazard Statements | H302, H315, H319, H335 |
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| Target Compound (CAS 1542796-11-1) | N/A | Under investigation |
| Methoxy Analog (CAS 1542796-07-5) | 12.3 | PDE4B |
Comparative Analysis with Structural Analogs
Methoxy-Substituted Variant (CAS 1542796-07-5)
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Key Difference: Single methoxy group at the 4-position vs. 2,6-dimethoxyphenyl
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Impact: Reduced molecular weight (301.32 vs. 407.45 g/mol) and altered electronic properties
Dicyclopentyl Derivative (CAS 2416226-97-4)
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Modification: 3,5-dicyclopentyl groups enhance lipophilicity (logP ≈ 6.8)
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Application: Used as BaryPhos ligand in palladium-catalyzed reactions
Future Research Directions
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